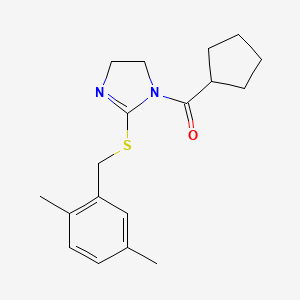

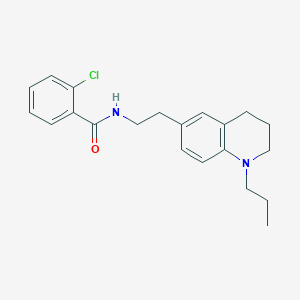

![molecular formula C15H13FN2O B2924671 2-(4-fluorophenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone CAS No. 2176201-42-4](/img/structure/B2924671.png)

2-(4-fluorophenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-(4-fluorophenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone” is a complex organic molecule. It contains a pyrrolo[3,4-b]pyridin-6-one core, which is a type of heterocyclic compound . This core is substituted with a 4-fluorophenyl group and an ethanone group .

Synthesis Analysis

The synthesis of similar pyrrolo[3,4-b]pyridin-6-one derivatives has been described in the literature . A multicomponent two-step strategy can be used, involving the mixing of inexpensive starting materials under mild conditions . Another method involves a RhIII-catalyzed cascade oxidative alkenylation/annulation of picolinamides .Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The pyrrolo[3,4-b]pyridin-6-one core is a bicyclic structure, and the 4-fluorophenyl and ethanone groups are likely to add further complexity .Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex and varied. The presence of multiple functional groups means that it can participate in a wide range of reactions . For example, the ethanone group could potentially undergo reactions such as nucleophilic addition or condensation .Aplicaciones Científicas De Investigación

Antitumor Activity

The compound’s structure suggests potential application in antitumor activity . Compounds with similar pyrazolo[3,4-b]pyridin-6-one scaffolds have been identified with anticancer activity against various tumor cell lines, including breast cancer (MDA-MB-231), cervical cancer (HeLa), and liver cancer (HepG2) .

FGFR Kinase Inhibition

Another possible application is as a fibroblast growth factor receptor (FGFR) kinase inhibitor . FGFR is a subfamily of receptor tyrosine kinases that are abnormally expressed in various cancer types and considered promising targets for cancer therapy .

Lead Compound for Drug Development

The compound could serve as a lead compound for further drug development due to its unique structure, which may exhibit high selectivity and good metabolic properties as seen in similar compounds .

Hepatocyte Growth Factor Receptor (c-Met) Inhibition

It may also be used in targeting the hepatocyte growth factor receptor (c-Met) , which is implicated in various cancers and is a target for anticancer drugs .

Direcciones Futuras

The future directions for research on this compound could include further investigation of its synthesis, properties, and potential applications. For example, given the reported anticancer activity of similar compounds , it could be interesting to explore the potential of this compound as a novel anticancer agent.

Mecanismo De Acción

Target of Action

The primary target of this compound is the Fibroblast Growth Factor Receptor (FGFR) . FGFR is a subfamily of receptor tyrosine kinases, which are often aberrant in various types of cancers and are considered promising targets for cancer treatment .

Mode of Action

The compound interacts with its target, FGFR, by binding to it and inhibiting its function . This interaction results in the inhibition of the receptor’s activity, thereby preventing the signaling cascade that leads to cell proliferation and survival .

Biochemical Pathways

The compound affects the FGFR signaling pathway. When FGFR is inhibited, the downstream effects include the suppression of cell proliferation and survival pathways, leading to the inhibition of cancer cell growth .

Pharmacokinetics

The compound exhibits good metabolic characteristics, making it a promising lead for further development . .

Result of Action

The result of the compound’s action is the inhibition of cancer cell growth. It achieves this by causing cell cycle arrest in the G2/M phase and inducing apoptosis of cancer cells .

Propiedades

IUPAC Name |

1-(5,7-dihydropyrrolo[3,4-b]pyridin-6-yl)-2-(4-fluorophenyl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FN2O/c16-13-5-3-11(4-6-13)8-15(19)18-9-12-2-1-7-17-14(12)10-18/h1-7H,8-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIJMQAWWYDRKQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CN1C(=O)CC3=CC=C(C=C3)F)N=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-fluorophenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-6-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-YL]phenol](/img/structure/B2924590.png)

![7,7-Diphenyl-2,5-dioxa-8-azaspiro[3.4]octane](/img/structure/B2924591.png)

![2-[(4-Chlorophenyl)methyl]-6-(4-ethoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![N-[2-[2-(2,5-Dioxopyrrolidin-1-yl)ethoxy]ethyl]-3-fluoro-4-methylbenzamide](/img/structure/B2924602.png)

![4,5,6,7-Tetrahydrobenzo[b]thiophen-2-amine oxalate](/img/structure/B2924603.png)

![3-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(4-fluorophenyl)methyl]propanamide](/img/structure/B2924611.png)